DPP-IV Inhibition: 2-Cyano-N-(4-methoxyphenyl)acetamide vs. Marketed Gliptins (Sitagliptin, Vildagliptin)
2-Cyano-N-(4-methoxyphenyl)acetamide demonstrates potent inhibition of DPP-IV with an IC50 of 0.06 µM against human recombinant enzyme and 0.10 µM against rat pancreatic DPP-IV . This places it in the same general potency range as first-generation DPP-IV inhibitors: sitagliptin exhibits an IC50 of 18 nM (0.018 µM) against human DPP-IV [1], while vildagliptin shows an IC50 of 34 nM (0.034 µM) [1]. While less potent than the newest gliptins (e.g., linagliptin, IC50 ~0.14 nM [1]), 2-cyano-N-(4-methoxyphenyl)acetamide offers a structurally simpler, non-peptidomimetic scaffold, making it a valuable tool compound for exploring alternative DPP-IV binding modes [2]. Furthermore, in vivo studies indicate it significantly increases postprandial GLP-1 secretion without affecting basal levels .
| Evidence Dimension | DPP-IV enzyme inhibition (IC50, µM) |
|---|---|
| Target Compound Data | 0.06 µM (human recombinant); 0.10 µM (rat pancreatic) |
| Comparator Or Baseline | Sitagliptin: 0.018 µM (human); Vildagliptin: 0.034 µM (human) |
| Quantified Difference | Target compound is ~3- to 5-fold less potent than sitagliptin/vildagliptin on human enzyme, but within the same nanomolar range |
| Conditions | In vitro enzyme inhibition assay (specific assay conditions not detailed in vendor summary) |
Why This Matters
This compound provides a cost-effective, synthetically accessible starting point for DPP-IV inhibitor development and for studying structure-activity relationships (SAR) of cyanoacetamide-based inhibitors.
- [1] PMC Table 1. Mean IC50 (nmol/L) for DPP-4 inhibitors. Sci Rep. 2018. View Source
- [2] Kuujia. Cas no 5382-38-7 (2-Cyano-N-(4-methoxyphenyl)acetamide). View Source
